
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone, also known as FMQM, is a novel chemical compound that has gained significant attention in scientific research. FMQM is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific receptors in the brain, resulting in the modulation of neurotransmitter release. The compound has been shown to act as a partial agonist of dopamine D3 receptors and a full agonist of dopamine D4 receptors. This property has made it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Biochemical and Physiological Effects:
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects in various animal models. Studies have demonstrated that the compound can modulate dopamine release in the brain, leading to changes in behavior and movement. It has also been shown to have potential anti-inflammatory and antioxidant properties, making it a valuable compound in the study of various diseases.
实验室实验的优点和局限性
One of the main advantages of using (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone in laboratory experiments is its high binding affinity towards specific receptors in the brain. This property allows researchers to study the effects of modulating these receptors, which can provide valuable insights into the underlying mechanisms of various neurological disorders. However, one limitation of using (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone is its potential toxicity, which can limit its use in certain types of experiments.
未来方向
There are several future directions for the study of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone. One potential area of research is the development of new drugs based on the compound's structure. Another area of interest is the study of (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, the compound's potential anti-inflammatory and antioxidant properties make it a promising candidate for the study of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone is a novel chemical compound that has gained significant attention in scientific research. Its high binding affinity towards specific receptors in the brain has made it a valuable tool in the study of neurological disorders. The compound's potential as a pharmacological tool and its range of biochemical and physiological effects make it a promising candidate for future research in various fields.
合成方法
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone can be synthesized using a multistep process that involves the condensation of 2-methyl-6-nitroquinoline with pyrrolidine-1-carboxylic acid followed by reduction and further functionalization. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
(6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone has been studied extensively for its potential use as a pharmacological tool in various research areas. It has been shown to possess significant binding affinity towards certain types of receptors in the brain, including the dopamine D3 and D4 receptors. This property has made (6-Fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone a valuable compound in the study of neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
(6-fluoro-2-methylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c1-10-8-13(15(19)18-6-2-3-7-18)12-9-11(16)4-5-14(12)17-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIOJXEQHDZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
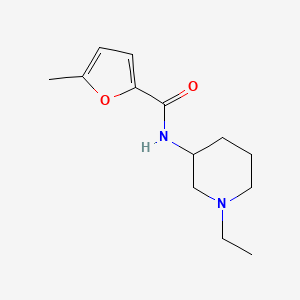
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)
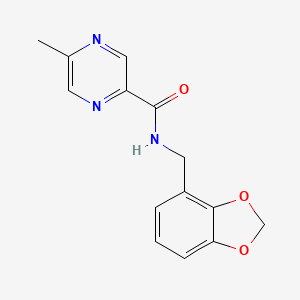

![4,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B7530610.png)

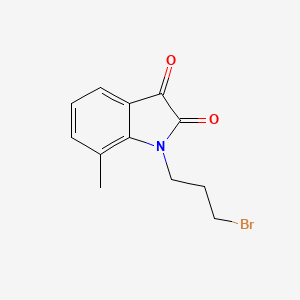

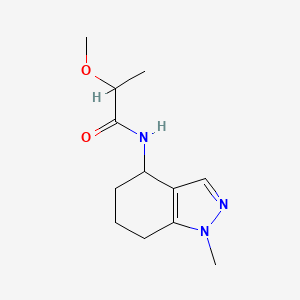
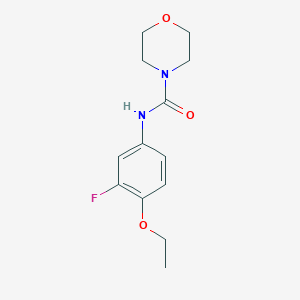
![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)
![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)